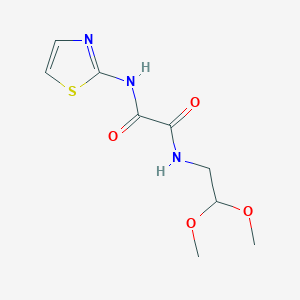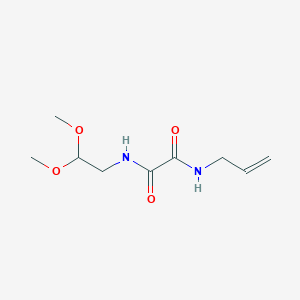
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide (DMEPE) is a synthetic molecule that has been studied for its potential applications in scientific research and lab experiments. DMEPE is a derivative of the amino acid glycine and is composed of two amine groups, two methyloxyethyl groups, and a prop-2-en-1-yl group. It is a white solid with a melting point of about 68°C and a boiling point of about 184°C.
Aplicaciones Científicas De Investigación
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide has been used in a variety of scientific research applications, including its use as a fluorescent probe in biological systems. It has been used to study protein-protein interactions and to label proteins for imaging. It has also been used to study the structure and dynamics of proteins and lipids.
Mecanismo De Acción
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide is a fluorescent probe that is used to study the structure and dynamics of proteins and lipids. When it binds to proteins and lipids, it emits a fluorescent signal that can be detected and used to study the structure and dynamics of the proteins and lipids.
Biochemical and Physiological Effects
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide has been shown to be non-toxic and non-mutagenic. It has been used to study the structure and dynamics of proteins and lipids without causing any adverse effects on the proteins and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide in lab experiments has several advantages. It is a non-toxic and non-mutagenic fluorescent probe that can be used to study the structure and dynamics of proteins and lipids. It is also relatively easy to synthesize. One limitation of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide is that it has a relatively low fluorescence intensity, which can make it difficult to detect in some experiments.
Direcciones Futuras
There are several potential future directions for the use of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide in scientific research. One possible future direction is to use it as a tool to study the structure and dynamics of other biomolecules, such as DNA and RNA. Another possible future direction is to use it as a fluorescent tag for imaging and tracking proteins and lipids in living systems. Additionally, N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide could be used to study the interactions between proteins and other biomolecules, such as carbohydrates and lipids. Finally, N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide could be used to study the effects of environmental factors, such as temperature and pH, on the structure and dynamics of proteins and lipids.
Métodos De Síntesis
The synthesis of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide is relatively straightforward. It can be synthesized using a two-step synthetic method starting from 2-aminoethanol. The first step involves reacting 2-aminoethanol with dimethyl sulfate to form N,N-dimethyl-2-aminoethanethiol. The second step involves reacting N,N-dimethyl-2-aminoethanethiol with prop-2-en-1-ol to form N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide.
Propiedades
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-4-5-10-8(12)9(13)11-6-7(14-2)15-3/h4,7H,1,5-6H2,2-3H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRQBEBUJMEVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6579916.png)

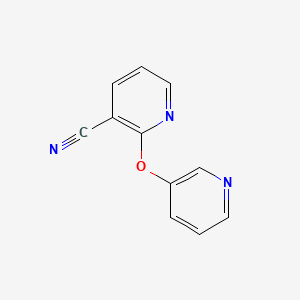
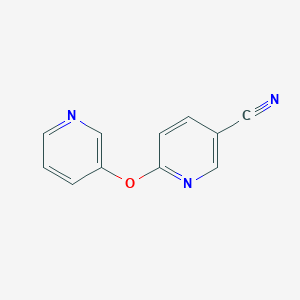
![2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B6579940.png)
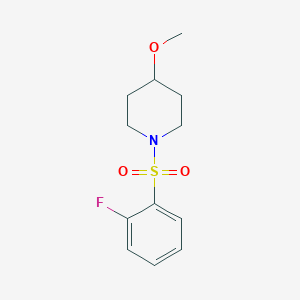
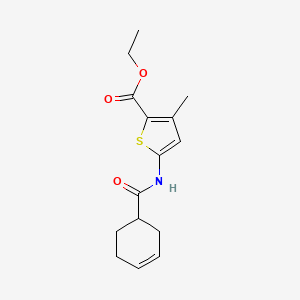
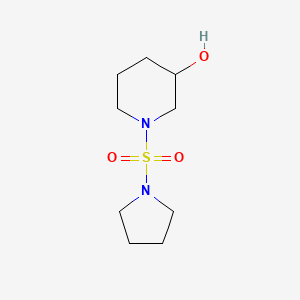
![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
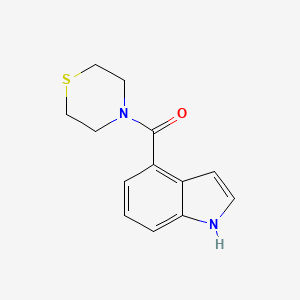
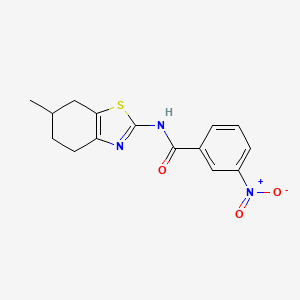
![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)
![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B6580015.png)
